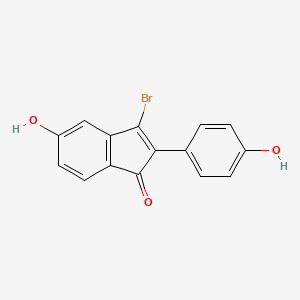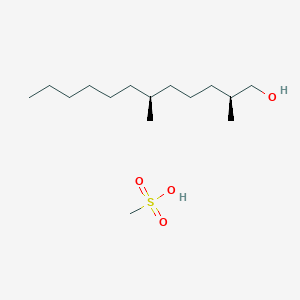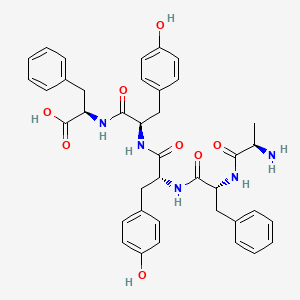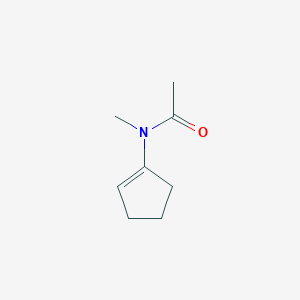![molecular formula C11H10O5 B12581539 (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B12581539.png)
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a carboxymethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid to form 4-(carboxymethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
科学的研究の応用
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may help in scavenging free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another structurally related compound with potential biological activities.
Uniqueness
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both carboxymethoxy and prop-2-enoic acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10O5 |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
(E)-3-[4-(carboxymethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-6H,7H2,(H,12,13)(H,14,15)/b6-3+ |
InChIキー |
FXJCOSHICGYCIM-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCC(=O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)

![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)

![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)
